Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate
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Overview
Description
Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate is a chemical compound with the molecular formula C12H8N4O2 and a molecular weight of 240.22 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, leading to various biological effects . The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5,6-Dicyanobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: Known for its role in the structure of vitamin B12.
2-Substituted Benzimidazoles: Known for their antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8N4O2 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
ethyl 5,6-dicyano-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C12H8N4O2/c1-2-18-12(17)11-15-9-3-7(5-13)8(6-14)4-10(9)16-11/h3-4H,2H2,1H3,(H,15,16) |
InChI Key |
QSJWSTOEWMHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)C#N)C#N |
Origin of Product |
United States |
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